2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
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Overview
Description
2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one is a chemical compound characterized by the presence of a pyrazolone ring substituted with trichlorophenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one typically involves the reaction of 2,4,5-trichlorophenylhydrazine with trifluoroacetic acid and an appropriate ketone. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as:
Purification: The crude product is purified using techniques like recrystallization or chromatography.
Quality Control: Analytical methods such as HPLC or NMR are used to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
- 2-(2,4,5-trichlorophenyl)-5-methyl-1H-pyrazol-3-one
Uniqueness
2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one is unique due to the presence of both trichlorophenyl and trifluoromethyl groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C10H4Cl3F3N2O |
---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H4Cl3F3N2O/c11-4-1-6(13)7(2-5(4)12)18-9(19)3-8(17-18)10(14,15)16/h1-3,17H |
InChI Key |
KUQWNFDDPPSEQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)N2C(=O)C=C(N2)C(F)(F)F |
Origin of Product |
United States |
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